5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid
Description
5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group attached to a hydroxybenzoic acid moiety, which imparts distinct chemical properties.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-10-3-1-2-9(6-10)8-19-11-4-5-13(16)12(7-11)14(17)18/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQXDSUGSFWVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid typically involves the reaction of 3-chlorobenzyl chloride with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(3-Chlorobenzyl)oxy]-2-ketobenzoic acid.
Reduction: Formation of 5-[(3-Benzyl)oxy]-2-hydroxybenzoic acid.
Substitution: Formation of 5-[(3-Substituted benzyl)oxy]-2-hydroxybenzoic acid.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid possesses significant anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have shown that this compound can effectively reduce pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by inflammation, such as arthritis or acute lung injury .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its lipophilic nature, imparted by the chlorobenzyl group, enhances membrane permeability, allowing it to penetrate bacterial cells more effectively. This property positions this compound as a promising candidate for developing new antibiotics or adjunct therapies for existing antimicrobial treatments .
Biological Mechanisms
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The hydroxybenzoic acid moiety can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity for hydrophobic regions of proteins, influencing various biochemical pathways that lead to its observed therapeutic effects.
Research Case Studies
-
Inhibition of Cyclooxygenase Enzymes
A study focused on the inhibition of cyclooxygenase enzymes highlighted that this compound effectively reduces COX-2 activity in cultured human cells. This inhibition correlates with decreased levels of inflammatory markers, suggesting potential applications in treating inflammatory diseases . -
Antimicrobial Efficacy
In another investigation, the compound was tested against a range of bacterial pathogens. Results indicated that it exhibited comparable efficacy to standard antibiotics like penicillin and ciprofloxacin, particularly against resistant strains . This finding underscores its potential role in addressing antibiotic resistance.
Industrial Applications
Beyond its pharmaceutical implications, this compound is also utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for further modifications that can lead to derivatives with enhanced efficacy or reduced toxicity profiles. This versatility makes it valuable not only in research but also in industrial applications where specific chemical properties are required.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
Uniqueness
5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid is unique due to the specific positioning of the chlorobenzyl group and the hydroxybenzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid, also known as 3-CH₂Cl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antioxidant effects. This article provides a comprehensive overview of its biological activity based on various studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₁ClO₃
- Molecular Weight : 252.68 g/mol
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Mechanism : The compound selectively inhibits COX-2 over COX-1, leading to reduced production of pro-inflammatory prostaglandins without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Table 1: Comparison of COX Inhibition
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |
|---|---|---|---|
| Aspirin | High | Moderate | Low |
| This compound | Low | High | High |
2. Analgesic Activity
The analgesic properties of this compound have been evaluated in various animal models. Studies have shown that it significantly reduces pain response in both thermal and chemical nociceptive tests.
- Dosage : In rat models, doses ranging from 12.5 mg/kg to 200 mg/kg were tested, demonstrating a dose-dependent increase in pain threshold .
Table 2: Analgesic Effects in Animal Models
| Dose (mg/kg) | Pain Response Time (s) | Nociceptive Response Count |
|---|---|---|
| 12.5 | 8.5 | 15 |
| 50 | 10.0 | 10 |
| 100 | 12.0 | 5 |
| 200 | 15.0 | 2 |
3. Antioxidant Activity
The compound has also been studied for its antioxidant properties, which are essential in combating oxidative stress associated with various diseases.
- Findings : In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative damage in cellular models .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption and elimination profiles of the compound:
- Cmax : Maximum plasma concentration was found to be approximately 0.57 μg/mL.
- Tmax : Time to reach maximum concentration was about 28.9 minutes.
- Half-life : The elimination half-life was recorded at approximately 39.4 minutes, indicating a relatively quick clearance from the body .
Toxicity Studies
Toxicological assessments suggest that this compound exhibits lower toxicity compared to traditional NSAIDs like aspirin. In studies conducted on rats:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid, and how can intermediates be optimized for yield?
- Methodological Answer : A common approach involves halogenated benzoic acid derivatives as precursors. For example, 5-bromo-2-hydroxybenzoic acid can undergo alkylation with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Hydrolysis of protecting groups (e.g., methoxy to hydroxy) may require reagents like BBr₃ in anhydrous dichloromethane under nitrogen . Microwave-assisted synthesis with copper/zeolite catalysts has been shown to enhance reaction efficiency for analogous sulfonamide derivatives, reducing reaction times and improving yields .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Solid-phase extraction (SPE) and column chromatography are widely used. Thin-layer chromatography (TLC) with silica gel plates can monitor reaction progress using UV visualization. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients is recommended. Evidence from similar compounds highlights the use of solvent mixtures (THF/methanol/water) for recrystallization to achieve >95% purity .
Q. How can spectroscopic methods (NMR, IR, MS) characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR will show aromatic protons (δ 6.5–8.0 ppm) and the benzyloxy methylene group (δ 4.8–5.2 ppm). HSQC spectra can confirm carbon-proton correlations, particularly for distinguishing substituent positions .
- IR : A broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹) confirm the carboxylic acid group .
- MS : High-resolution ESI-MS will verify the molecular ion ([M-H]⁻ at m/z ~306.04) and isotopic patterns due to chlorine .
Advanced Research Questions
Q. How can catalytic systems like copper/zeolite enhance the synthesis of this compound derivatives under microwave irradiation?
- Methodological Answer : Copper/zeolite catalysts promote regioselective coupling reactions in microwave-assisted synthesis, reducing side reactions. For sulfonamide analogs, this method achieved >90% yield in 30 minutes by accelerating electron-deficient aryl halide activation . Optimization involves varying catalyst loading (5–10 mol%) and microwave power (100–150 W) to balance efficiency and decomposition risks.
Q. What computational modeling approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can calculate HOMO/LUMO energies, identifying electron-rich regions for electrophilic attacks. For a related compound, HOMO localization on the hydroxybenzoic moiety suggested preferential sulfonamide formation at the 5-position . Molecular electrostatic potential (MEP) maps further guide functionalization strategies.
Q. How does structural modification of this compound influence its biological activity (e.g., antibacterial or anticancer)?
- Methodological Answer : Sulfonamide derivatives of 2-hydroxybenzoic acid exhibit antibacterial activity by inhibiting bacterial GroEL/ES chaperones . For anticancer applications, introducing indole or triazole groups (e.g., BHIMHA analogs) enhanced binding to metastasis-related proteins like MMP-9, as shown in lung cancer models . Structure-activity relationship (SAR) studies should focus on substituent electronegativity and steric effects.
Q. What strategies resolve contradictions in observed vs. predicted spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR splitting patterns or mass spectra often arise from isotopic chlorine/bromine effects or rotameric conformations. HSQC and COSY experiments clarify proton coupling networks . For mass anomalies, isotopic labeling (e.g., ¹³C) or tandem MS/MS fragmentation can differentiate isobaric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
